molecular formula C7H4ClIN2 B13030675 7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13030675
M. Wt: 278.48 g/mol
InChI Key: BSHBPOXGJSJYPR-UHFFFAOYSA-N
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Description

7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine and iodine substituents on the pyrrolo[2,3-c]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine typically involves the halogenation of pyrrolo[2,3-c]pyridine derivatives. One common method includes the use of N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) as halogenating agents. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The process involves the selective iodination and chlorination of the pyrrolo[2,3-c]pyridine core, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the halogenation reactions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives with different functional groups attached to the core structure .

Scientific Research Applications

7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is not fully understood. it is believed to interact with specific molecular targets, such as kinases, by binding to their active sites. This interaction can inhibit the activity of these enzymes, leading to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.

Properties

Molecular Formula

C7H4ClIN2

Molecular Weight

278.48 g/mol

IUPAC Name

7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C7H4ClIN2/c8-7-6-4(1-2-10-7)3-5(9)11-6/h1-3,11H

InChI Key

BSHBPOXGJSJYPR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=C(N2)I)Cl

Origin of Product

United States

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